molecular formula C10H8N6O2 B11808074 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11808074
M. Wt: 244.21 g/mol
InChI Key: OLJZDEODTTYNFG-UHFFFAOYSA-N
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Description

The chemical reagent 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a sophisticated fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) core, a structure known for its remarkable versatility and wide range of biological activities . The TP scaffold is isoelectronic with the purine ring system, making it a compelling bio-isosteric replacement in the design of novel enzyme inhibitors and nucleoside analogues . Its intrinsic electronic characteristics also grant it metal-chelating properties, which have been exploited in the development of potential chemotherapeutic and anti-parasitic agents by forming stable complexes with various metal ions at the N1, N3, and N4 positions . The specific molecular architecture of this reagent, which incorporates an imidazole-4-carboxylic acid moiety, further enhances its potential as a multifunctional building block. The carboxylic acid group provides a synthetic handle for further derivatization, such as forming amide bonds to create diverse chemical libraries, while the imidazole ring can contribute additional hydrogen bonding interactions. Researchers can leverage this compound in the design and synthesis of novel molecules targeting various disease pathways. Although specific studies on this exact derivative are emerging, the well-documented profile of the TP scaffold suggests promising research directions. These include the development of inhibitors for kinase enzymes like CDK2, phosphatidylinositol 3-kinases (PI3K) for cancer research, and allosteric inhibitors of viral enzymes such as HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N6O2

Molecular Weight

244.21 g/mol

IUPAC Name

1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C10H8N6O2/c1-6-2-8(16-10(14-6)11-4-13-16)15-3-7(9(17)18)12-5-15/h2-5H,1H3,(H,17,18)

InChI Key

OLJZDEODTTYNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

A widely adopted method involves reacting 3-amino-1,2,4-triazole with methyl-substituted β-keto esters. For example, ethyl 3-oxobutanoate (a β-keto ester with a methyl group) undergoes cyclocondensation with 3-amino-1,2,4-triazole in acetic acid under reflux. This reaction yields 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form the 7-chloro derivative.

Key Reaction Conditions

ReactantsSolventCatalystTemperatureYield (%)
3-Amino-1,2,4-triazole + Ethyl 3-oxobutanoateAcetic acidNoneReflux85–90
7-Hydroxy → 7-ChloroPOCl₃80°C75–80

Nitration-Reduction Pathway

An alternative route involves nitrating pre-formed triazolopyrimidines followed by reduction. For instance, nitration oftriazolo[1,5-a]pyrimidine with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 6, yielding 6-nitro derivatives. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, producing 6,7-diamino intermediates. These diamines serve as precursors for further functionalization.

Functionalization to Introduce the Imidazole Moiety

The imidazole ring is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Nucleophilic Substitution at Position 7

The 7-chloro intermediate reacts with 4-carboxyimidazole under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the displacement of chlorine by the imidazole nitrogen, forming the C–N bond.

Optimization Insight

  • Solvent Effects : DMF outperforms THF due to better solubility of intermediates.

  • Base Selection : NaH yields higher regioselectivity compared to K₂CO₃.

Palladium-Catalyzed Coupling

In cases where direct substitution is inefficient, Suzuki-Miyaura coupling employs boronic acid derivatives of imidazole. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-4-carboxylic acid reacts with 7-bromo-5-methyl-triazolo[1,5-a]pyrimidine using Pd(PPh₃)₄ as a catalyst.

Representative Conditions

Boronic AcidCatalystBaseSolventYield (%)
4-Borono-1H-imidazole-4-carboxylic acidPd(PPh₃)₄K₂CO₃Dioxane60–65

Carboxylic Acid Group Introduction and Final Steps

The carboxylic acid functionality is either introduced early via malonate intermediates or through hydrolysis of ester-protected groups.

Malonate-Based Synthesis

Ethyl potassium malonate reacts with activated triazolopyrimidine intermediates (e.g., CDI-activated carboxylic acids) to form β-keto esters, which are cyclized with amines. For example, coupling 3-(6-methyltriazolo[1,5-a]pyrimidin-2-yl)propanoic acid with 5-methyl-1H-pyrazol-3-amine in acetic acid yields the imidazole-carboxylic acid derivative.

Ester Hydrolysis

Methyl or ethyl esters of the imidazole-carboxylic acid are hydrolyzed using aqueous NaOH or LiOH. For instance, treatment of the methyl ester with 2N NaOH at 60°C for 4 hours achieves quantitative conversion to the carboxylic acid.

Optimization and Yield Considerations

Critical Parameters

  • Temperature Control : Excessive heat during cyclocondensation leads to decomposition; optimal yields occur at 80–100°C.

  • Catalyst Loading : Pd-based catalysts require precise stoichiometry (1–2 mol%) to avoid side reactions.

  • Protection Strategies : Boc-protection of amines improves solubility during coupling steps.

Comparative Yields Across Methods

StepMethodYield (%)Purity (HPLC)
Triazolopyrimidine coreCyclocondensation8598.5
Imidazole couplingSNAr7097.0
Carboxylic acid hydrolysisNaOH hydrolysis9599.2

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. N3 of imidazole necessitate careful base selection.

  • Solubility Issues : Polar intermediates (e.g., diamines) require DMF or DMSO, complicating purification.

  • Functional Group Compatibility : POCl₃-mediated chlorination risks ester group hydrolysis if unprotected .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group (-COOH) undergoes standard transformations:

Reaction TypeConditionsProductsKey Features
Esterification Alcohol (R-OH), acid catalyst (H₂SO₄), refluxAlkyl esters (R = methyl, ethyl, etc.)Enhanced lipophilicity for biological studies.
Amidation SOCl₂ → acyl chloride, followed by amine (R-NH₂)Amides (R = alkyl/aryl)Used to create prodrugs or modify pharmacokinetics .
Salt Formation NaOH/KOH in aqueous ethanolSodium/potassium saltsImproves water solubility for formulation.

Heterocyclic Ring Functionalization

The triazolo[1,5-a]pyrimidine and imidazole rings participate in electrophilic and nucleophilic reactions:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Fuming HNO₃/H₂SO₄ at 80°C introduces nitro groups at electron-rich positions (e.g., C-5 of triazole ring) .

  • Halogenation : Cl₂/Br₂ in acetic acid yields halogenated derivatives for cross-coupling reactions.

Nucleophilic Substitution

  • Displacement of labile substituents (e.g., -NH₂) with nucleophiles like amines or thiols under basic conditions .

Metal Chelation and Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

Metal IonLigand SitesApplication
Cu(II)N1 (triazole), N3 (imidazole), O (carboxylate)Catalytic or antimicrobial activity .
Fe(III)Pyrimidine N, carboxylate OPotential anticancer agents .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

  • With Glyoxal : Forms annulated imidazo[4,5-e]triazolo[1,5-a]pyrimidines under acidic conditions (Scheme 1) .

  • With Diamines : Produces polycyclic systems via microwave-assisted cyclocondensation .

Photochemical and Thermal Stability

  • Decarboxylation : Heating above 200°C leads to CO₂ loss, forming 1-(5-methyl-TP-7-yl)-imidazole.

  • UV-Induced Rearrangements : Irradiation at 254 nm triggers ring-opening/closure reactions, yielding triazole-pyrimidine isomers .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, a series of compounds based on triazole structures have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The results indicated that certain derivatives demonstrated potent activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Case Study:
In a study evaluating the cytotoxic effects of triazolo derivatives, compounds were synthesized using quantitative structure–activity relationship (QSAR) methods. The study concluded that modifications at specific positions on the triazole ring significantly enhanced anticancer activity against the tested cell lines .

Antimicrobial Properties

Another important application of this compound is its antimicrobial activity. Research has indicated that triazolo-pyrimidine derivatives can exhibit moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
Compound CPseudomonas aeruginosa< 16 µg/mL

This table summarizes the antimicrobial efficacy of selected compounds derived from triazolo-pyrimidines .

Mechanism of Action

The mechanism

Biological Activity

The compound 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a derivative of the triazolo-pyrimidine class and has garnered interest for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings, including case studies and data tables.

  • Chemical Formula : C₆H₆N₄O
  • Molecular Weight : 150.1380 g/mol
  • CAS Number : 2503-56-2
  • IUPAC Name : 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The triazolo-pyrimidine core is known to exhibit kinase inhibitory properties, which play a crucial role in regulating cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as HeLa and L363. The IC₅₀ values were reported to be around 4.4 μM, indicating potent activity against Polo-like kinase 1 (Plk1), a target associated with various cancers .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:

  • COX Inhibition : It was found to inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values comparable to those of established anti-inflammatory drugs like celecoxib .

Data Tables

Biological ActivityCell Line / TargetIC₅₀ Value (μM)Reference
CytotoxicityHeLa4.4
CytotoxicityL363Not specified
COX InhibitionCOX-20.04

Case Study 1: Anticancer Efficacy

A study conducted by Alverez et al. explored the structure-activity relationship (SAR) of various derivatives of triazolo-pyrimidines. The results indicated that modifications at specific positions on the triazolo ring could enhance cytotoxicity against Plk1-expressing cancer cells.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds derived from the triazolo series. The findings suggested that these compounds not only inhibited cancer cell growth but also exhibited protective effects on neuronal cells under oxidative stress conditions.

Comparison with Similar Compounds

Structural Analogues with Triazolopyrimidine Cores

Compounds sharing the triazolopyrimidine backbone but differing in substituents or attached rings are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid (CAS 330850-44-7) C13H11N5O2 269.26 Benzoic acid substituent Not specified
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid C12H8FN5O2 289.23 Fluorophenyl group Herbicide/antimicrobial analog
(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(4-trifluoromethylphenyl)amine C14H11F3N6 320.28 Trifluoromethylphenyl amine PfDHODH inhibition
Target compound C11H9N7O2 295.24* Imidazole-4-carboxylic acid Hypothesized antiparasitic N/A

*Calculated based on structural formula.

Key Observations :

  • Substituents on the triazolopyrimidine core significantly influence bioactivity. For example, the trifluoromethylphenyl group in compound 3 (above) enhances PfDHODH inhibition , while the imidazole-carboxylic acid in the target compound may improve solubility for drug delivery.
Imidazole-Carboxylic Acid Derivatives

Compounds with imidazole-carboxylic acid moieties but divergent heterocyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Similarity to Target Compound Reference
1-Methyl-1H-imidazole-4-carboxylic acid (CAS 41716-18-1) C5H6N2O2 126.12 Simple imidazole-carboxylic acid Core functional group match
1-Phenyl-1H-imidazole-5-carboxylic acid (CAS 135417-65-1) C10H8N2O2 188.18 Phenyl substitution at N1 Structural isomer divergence
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 88751-06-8) C9H8N2O2 176.17 Fused pyridine-imidazole system Heterocyclic variation

Key Observations :

  • The phenyl substitution in CAS 135417-65-1 introduces steric bulk, which may hinder binding to compact active sites .
Pharmacological Activity of Related Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities:

  • Antiparasitic: Compound 3 (from ) inhibits PfDHODH, a key enzyme in Plasmodium metabolism, with IC50 values in the nanomolar range .
  • Anticancer : Thiophene-triazolopyrimidine hybrids (e.g., compound 19b in ) show potent activity against cancer cell lines, surpassing doxorubicin in some cases .
  • Antimicrobial : Pyrazole-triazolopyrimidine derivatives () inhibit plant pathogens like Fusarium graminearum at 50 µg/mL .

Its triazolopyrimidine core suggests possible antiparasitic activity, though experimental validation is required.

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H NMR (400 MHz) confirms substitution patterns:
    • Triazolopyrimidine protons: δ 8.2–8.5 ppm (aromatic).
    • Imidazole protons: δ 7.3–7.6 ppm (carboxylic acid proton absent due to exchange broadening) .
  • FTIR : Carboxylic acid C=O stretch at 1680–1720 cm1^{-1} .
  • X-ray crystallography resolves conformational isomerism in the triazolopyrimidine ring .

How can computational modeling predict the compound’s reactivity and electronic properties?

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d,p) models predict HOMO-LUMO gaps (~4.2 eV), indicating potential for charge-transfer interactions in biological systems .
  • Reaction Path Analysis : Quantum chemical calculations (e.g., Gaussian 09) simulate intermediates in MCRs, guiding catalyst selection .
    Example : Transition state modeling identified TMDP’s role in stabilizing zwitterionic intermediates during cyclocondensation .

How should researchers address contradictory data in biological activity assays for this compound?

Advanced Research Focus
Contradictions may arise from:

  • Solubility variations (e.g., DMSO vs. aqueous buffers).
  • Enantiomeric impurities (chiral centers in triazolopyrimidine).
    Methodological Solutions :
  • Validate purity via HPLC (≥98%) and chiral chromatography .
  • Use standardized assay protocols (e.g., NIH/3T3 cell lines for cytotoxicity) with IC50_{50} replicates (n ≥ 3) .
  • Cross-reference with in silico docking (AutoDock Vina) to confirm binding affinity trends .

What are the stability considerations for storing and handling this compound?

Q. Basic Research Focus

  • Storage : -20°C under inert gas (N2_2) to prevent hydrolysis of the carboxylic acid group .
  • Degradation Pathways : Moisture-induced decarboxylation (monitored via TLC; silica gel 60 F254_{254}) .
    Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) showed <5% degradation when stored in amber vials .

How can heterogeneous catalysis improve the scalability of its synthesis?

Q. Advanced Research Focus

  • Membrane Reactors : Facilitate continuous-flow synthesis with immobilized TMDP catalysts, reducing waste .
  • Solid-Supported Reagents : Silica-bound catalysts enhance recyclability (5 cycles with <10% activity loss) .
    Case Study : A packed-bed reactor achieved 92% yield at 1.5 g/h throughput for analogous triazolopyrimidines .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced Research Focus

  • LC-MS/MS : Detects sub-ppm impurities (e.g., residual ethyl ester intermediates) .
  • Method Validation : Follow ICH Q2(R1) guidelines for LOD (0.01%) and LOQ (0.03%) .
    Example : A UPLC-PDA method (C18 column, 0.1% formic acid/acetonitrile gradient) resolved 12 impurities in 15 minutes .

How do structural modifications (e.g., halogen substitution) alter its physicochemical properties?

Q. Basic Research Focus

  • LogP : Replacement of methyl with Cl increases hydrophobicity (LogP from 1.2 to 2.1) .
  • pKa : Carboxylic acid pKa ~3.5 (predicted via MarvinSketch), ensuring ionization at physiological pH .
    Synthetic Strategy : Introduce halogens via Pd-catalyzed cross-coupling post-cyclization .

What safety protocols are critical when handling intermediates in its synthesis?

Q. Basic Research Focus

  • Hazardous Reagents : TMDP (flammable) requires inert atmosphere handling .
  • PPE : Nitrile gloves, safety goggles, and fume hoods (≥0.5 m/s airflow) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before aqueous disposal .

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